molecular formula C12H20N4O B11748456 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B11748456
M. Wt: 236.31 g/mol
InChI Key: YRSUDURNEUWJGP-UHFFFAOYSA-N
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Description

1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with an ethyl group and a 3-methylpiperidine-1-carbonyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the 3-methylpiperidine-1-carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
  • 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Uniqueness

1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine stands out due to its unique substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

1-Ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H20N4O
  • Molecular Weight : 236.31 g/mol
  • IUPAC Name : this compound

The structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The incorporation of a piperidine moiety enhances its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as a potential inhibitor of glycine transporters, particularly GlyT1, which are implicated in various neurological disorders such as schizophrenia and depression. The presence of the piperidine ring plays a crucial role in enhancing the compound's binding affinity and selectivity toward these targets .

1. Antiviral Activity

Research indicates that pyrazole derivatives exhibit antiviral properties. For instance, related compounds have shown efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV). While specific data on the antiviral activity of this compound is limited, its structural analogs have demonstrated significant inhibitory effects at micromolar concentrations .

2. Glycine Transport Inhibition

As a GlyT1 inhibitor, this compound may modulate glycine levels in the brain, which is beneficial for treating schizophrenia and related disorders. The inhibition of glycine transport can enhance synaptic transmission and improve cognitive function in affected individuals.

3. Potential Anti-cancer Properties

Emerging studies suggest that pyrazole derivatives may exhibit anticancer activities by targeting specific kinases involved in tumor growth and proliferation. Although direct studies on this compound are scarce, its structural similarities to known anticancer agents warrant further investigation into its potential as an antitumor agent .

Table 1: Inhibitory Potency of Related Pyrazole Compounds

Compound NameTargetIC50 (µM)Notes
Compound AGlyT10.12Strong inhibition
Compound BHCV6.7High selectivity index
Compound CRSV5–28Effective at micromolar doses

The table above summarizes the inhibitory potency of related compounds that share structural features with this compound. These findings underscore the potential therapeutic applications of this compound in various disease contexts.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

(5-amino-1-ethylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H20N4O/c1-3-16-11(13)10(7-14-16)12(17)15-6-4-5-9(2)8-15/h7,9H,3-6,8,13H2,1-2H3

InChI Key

YRSUDURNEUWJGP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCC(C2)C)N

Origin of Product

United States

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